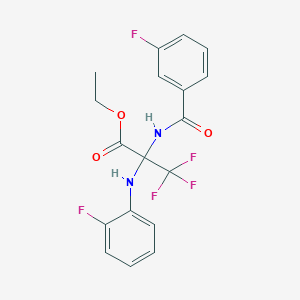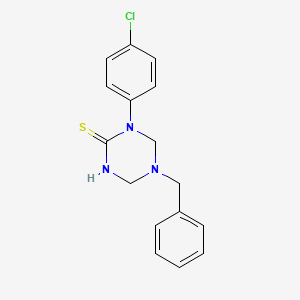
Ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(3-fluorobenzamido)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate aniline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3,3,3-trifluoropyruvate
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- Indole derivatives
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is unique due to its specific combination of fluorinated aromatic rings and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering properties that may not be present in similar compounds.
Propriétés
Formule moléculaire |
C18H15F5N2O3 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-[(3-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H15F5N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-9-4-3-8-13(14)20)25-15(26)11-6-5-7-12(19)10-11/h3-10,24H,2H2,1H3,(H,25,26) |
Clé InChI |
GLFAVKACTYOWPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-Trifluoro-1-(4-fluorobenzylamino)-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11478679.png)
![3,4-Dichloro-N-({7-methylimidazo[1,2-A]pyridin-2-YL}methyl)aniline](/img/structure/B11478687.png)
![3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11478695.png)
![3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11478698.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11478701.png)

![4-[(4-hydroxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B11478710.png)
![Morpholine, 4-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-](/img/structure/B11478713.png)
![5-Aminobenzo[DE]isochromene-1,3-dione](/img/structure/B11478721.png)
![2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11478731.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478732.png)
![N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11478748.png)
![ethyl 5-[(3,4-difluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11478749.png)

